molecular formula C7H8BrClN2 B15229057 2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine CAS No. 1256810-50-0

2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine

Cat. No.: B15229057
CAS No.: 1256810-50-0
M. Wt: 235.51 g/mol
InChI Key: WYVPRAURORYOIG-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine is a halogenated pyridine derivative featuring bromo and chloro substituents at the 2- and 6-positions, respectively, and a dimethylamino group at the 3-position.

Properties

CAS No.

1256810-50-0

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

2-bromo-6-chloro-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C7H8BrClN2/c1-11(2)5-3-4-6(9)10-7(5)8/h3-4H,1-2H3

InChI Key

WYVPRAURORYOIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Bromination occurs via electrophilic aromatic substitution, where bromine acts as the electrophile. The reaction is typically conducted in acetic acid with sodium acetate as a buffer to neutralize HBr byproducts. Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of 6-chloropyridin-3-amine to bromine ensures complete substitution at the 2-position.
  • Temperature : Room temperature (20–25°C) minimizes side reactions such as di-bromination.
  • Workup : Evaporation of acetic acid followed by extraction with ethyl acetate and washing with Na₂CO₃ yields the product in >99% purity.

Table 1: Bromination Reaction Conditions and Yields

Starting Material Bromine (eq) Solvent Time (h) Yield (%)
6-Chloropyridin-3-amine 1.0 Acetic acid 1 99.8

N,N-Dimethylation of 2-Bromo-6-chloropyridin-3-amine

The second critical step involves converting the primary amine of 2-bromo-6-chloropyridin-3-amine into a tertiary dimethylamine group. This transformation is achieved through alkylation or reductive amination.

Alkylation with Methyl Iodide

A standard approach employs methyl iodide as the alkylating agent in the presence of a base:

  • Reaction Setup :

    • Substrate : 2-Bromo-6-chloropyridin-3-amine (1 eq)
    • Alkylating Agent : Methyl iodide (2.2 eq)
    • Base : Potassium carbonate (3 eq)
    • Solvent : Dimethylformamide (DMF) or acetonitrile
    • Conditions : Reflux at 80°C for 12–24 hours.
  • Mechanism :
    The base deprotonates the amine, enabling nucleophilic attack on methyl iodide. The reaction proceeds via an SN2 mechanism, yielding the dimethylated product.

Table 2: Dimethylation Reaction Parameters

Parameter Value
Temperature 80°C
Time 12–24 h
Solvent DMF
Yield 70–85% (estimated)

Reductive Amination with Formaldehyde

An alternative method utilizes formaldehyde and a reducing agent:

  • Procedure :

    • Mix 2-bromo-6-chloropyridin-3-amine with formaldehyde (2 eq) and sodium cyanoborohydride (1.5 eq) in methanol.
    • Stir at room temperature for 6–8 hours.
  • Advantages :

    • Mild conditions prevent decomposition of sensitive substrates.
    • Higher selectivity for mono-methylation compared to alkylation.

Alternative Synthetic Routes

Diazotization and Functionalization

Diazotization of 2-bromo-6-chloropyridin-3-amine with tert-butyl nitrite enables the introduction of sulfur-based groups (e.g., ethylsulfanyl). Although irrelevant to dimethylation, this highlights the reactivity of the amine intermediate.

Challenges and Mitigation Strategies

  • Over-Alkylation : Excess methyl iodide can lead to quaternary ammonium salts. Using controlled stoichiometry and incremental addition mitigates this.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification. Chromatography or recrystallization resolves this.

Industrial-Scale Considerations

  • Cost Efficiency : Bromine and methyl iodide are cost-effective reagents, but handling hazards necessitate inert atmosphere protocols.
  • Waste Management : Neutralization of HBr and recovery of solvents (e.g., acetic acid) are critical for sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physicochemical properties are heavily influenced by the positions and types of substituents. Below is a comparative analysis with structurally related pyridine derivatives:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference CAS/Evidence
2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine Br (2), Cl (6), N(CH₃)₂ (3) C₇H₉BrClN₂ Potential ligand or intermediate Not explicitly listed
6-Bromo-N,N-dimethylpyridin-3-amine Br (6), N(CH₃)₂ (3) C₇H₉BrN₂ Intermediate in iodination reactions 39856-56-9
6-Bromo-2-chloropyridin-3-amine Br (6), Cl (2), NH₂ (3) C₅H₄BrClN₂ Building block for agrochemicals 169833-70-9
2-Bromo-6-chloro-5-methylpyridin-3-amine Br (2), Cl (6), CH₃ (5), NH₂ (3) C₆H₆BrClN₂ High structural similarity (87%) 1823003-95-7
2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine Cl (2), F (5), N(CH₃)₂ (3) C₇H₈ClFN₂ Fluorinated analogue for drug design 1540338-87-1

Physicochemical Properties

  • Solubility: The dimethylamino group at the 3-position improves solubility in polar solvents relative to non-alkylated amines (e.g., 6-Bromo-2-chloropyridin-3-amine) .
  • Spectroscopic Data: NMR: In analogues like 6-Bromo-N,N-dimethylpyridin-3-amine, the N(CH₃)₂ group resonates at δ 3.37 ppm (¹H NMR) and 41.7 ppm (¹³C NMR) . UV/Vis: Pyridine derivatives with nitro or amino groups exhibit absorption maxima in the 260–390 nm range, influenced by conjugation .

Q & A

Q. Can machine learning predict novel derivatives with enhanced bioactivity?

  • Methodological Answer : Train QSAR models on datasets of pyridine analogues (e.g., ChEMBL). Use RDKit descriptors (logP, topological polar surface area) and Random Forest algorithms to prioritize candidates with predicted IC₅₀ < 1 μM .

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